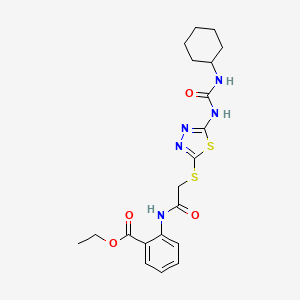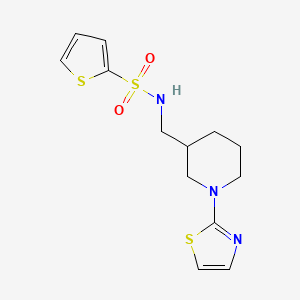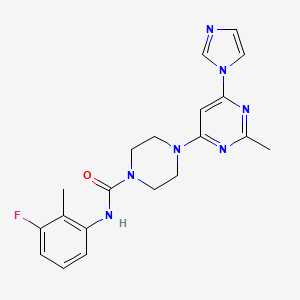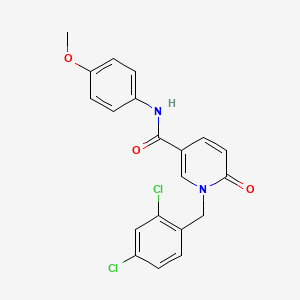
2-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C17H16ClFN2O2 and its molecular weight is 334.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
A study highlighted the synthesis of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, attributing the enhanced potency to specific structural modifications including the incorporation of azetidin-1-yl groups (Kuramoto et al., 2003). Another research effort synthesized fluorobenzamides with antimicrobial properties, demonstrating the significance of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).
Antitubercular Scaffold
Research on the synthesis of benzamide derivatives revealed promising in vitro antitubercular activity against Mycobacterium tuberculosis, with some derivatives showing significant potential as antitubercular agents (Nimbalkar et al., 2018).
Anticancer Agents
A series of 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, indicating potential as anticancer agents (Aliabadi et al., 2010).
Antipathogenic Properties
The synthesis of new thiourea derivatives demonstrated significant anti-pathogenic activity, particularly against strains known for their biofilm formation capabilities, suggesting a potential route for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Novel Fluorophores and Probes
Glibenclamide, an anti-diabetic drug, has been identified to enhance the intrinsic fluorescence intensity of erbium (Er) ions, proposing its use in the development of sensitive fluorimetric probes for biochemical applications (Faridbod et al., 2009).
Herbicide Activity Modulation
Research into the effects of selective fluorine substitution on herbicides showed that such modifications could significantly alter the herbicidal properties, indicating the potential for creating more effective and selective agricultural chemicals (Hamprecht et al., 2004).
Sensing Applications
The synthesis of benzoxazole and benzothiazole analogues with high sensitivity to pH changes and selectivity in metal cation sensing demonstrates their application potential in the development of fluorescent probes for environmental and biological monitoring (Tanaka et al., 2001).
Wirkmechanismus
Mode of Action
The specific interactions between this compound and its targets could result in changes to cellular processes, leading to the observed effects .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways accurately. Given the structural complexity of the compound, it is likely that it interacts with multiple biochemical pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or how much of the compound reaches its intended targets within the body .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized within the body .
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-23-14-9-21(10-14)13-5-3-12(4-6-13)20-17(22)15-7-2-11(19)8-16(15)18/h2-8,14H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSAFJSUVSIWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepan-1-yl]ethanone](/img/structure/B2505692.png)

![6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2505696.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)

![2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2505707.png)
![3-(4-Phenylphenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2505708.png)


![7-Fluoro-2-methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2505711.png)

